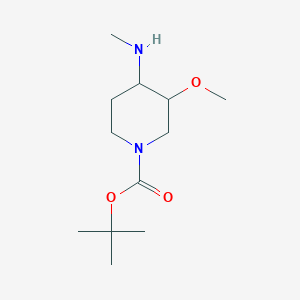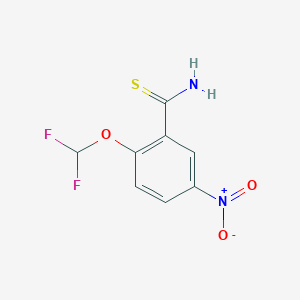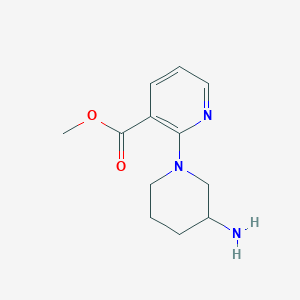
Methyl 2-(3-aminopiperidin-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-aminopiperidin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of nicotinic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminopiperidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperidine derivativesThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminopiperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2-(3-aminopiperidin-1-yl)nicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory effects.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share structural similarities and are studied for their biological activities.
Uniqueness
Methyl 2-(3-aminopiperidin-1-yl)nicotinate is unique due to the presence of both the nicotinate and aminopiperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(3-aminopiperidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)10-5-2-6-14-11(10)15-7-3-4-9(13)8-15/h2,5-6,9H,3-4,7-8,13H2,1H3 |
InChI Key |
VDKDAKBIOYZJOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


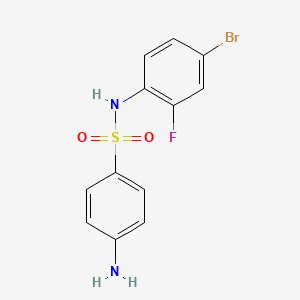
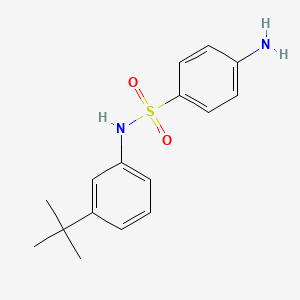
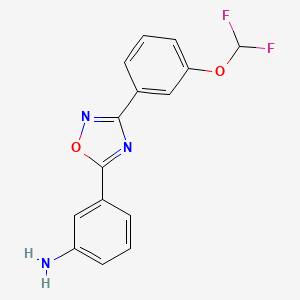
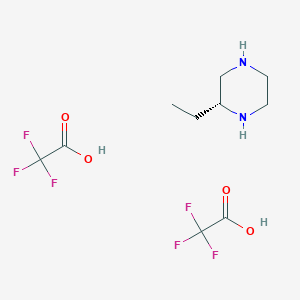
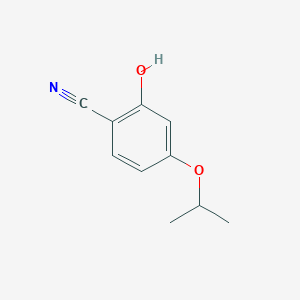
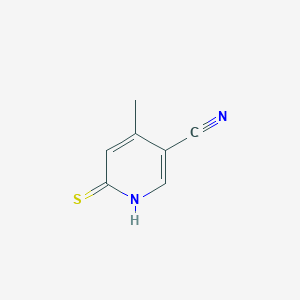
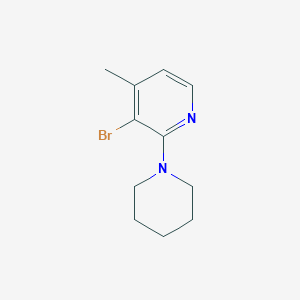
![5-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12997998.png)
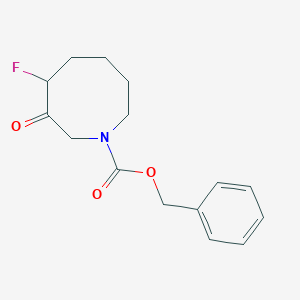
![2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B12998007.png)
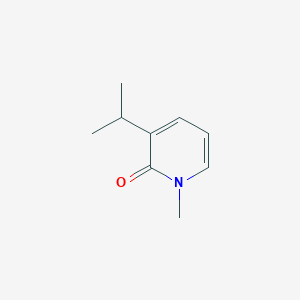
![(S)-7-Amino-7-methyl-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12998036.png)
